

Chemical structure and properties of GS-6620

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Compound of Interest

Compound Name: GS-6620

Cat. No.: B607745

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An In-depth Technical Guide to the Chemical Structure and Properties of **GS-6620**

Introduction

GS-6620 is an investigational antiviral compound developed for the treatment of Hepatitis C virus (HCV) infection.[1] It is a C-nucleoside monophosphate prodrug designed to deliver its active triphosphate metabolite intracellularly to inhibit viral replication.[2][3] As a nucleotide inhibitor (NI) of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, **GS-6620** offered several potential advantages, including pangenotype activity and a high barrier to resistance.[4] However, its clinical development was hampered by challenges related to its pharmacokinetics, specifically low and variable oral absorption.[1][5] This guide provides a detailed overview of the chemical structure, mechanism of action, pharmacological properties, and relevant experimental protocols for **GS-6620**.

Chemical Structure and Physicochemical Properties

GS-6620 is a complex molecule featuring a modified adenosine C-nucleoside core with a phosphoramidate prodrug moiety at the 5' position and an isobutyryl ester at the 3' position.[3] These prodrug components are designed to enhance cell permeability and oral bioavailability.[5] The core nucleoside is distinguished by dual substitutions on the ribose ring: a 1'-cyano (CN) group and a 2'-C-methyl (C-Me) group, which contribute to its enhanced selectivity for the viral polymerase over host polymerases.[2][4]

Table 1: Chemical and Physical Properties of **GS-6620**

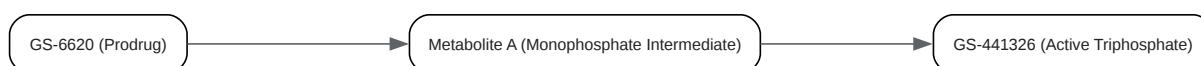
Property	Value	Source
IUPAC Name	[(2R,3R,4R,5R)-5-(4-Aminopyrrolo[2,1-f][1][2][6]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate	[1][6]
Molecular Formula	C ₂₉ H ₃₇ N ₆ O ₉ P	[1][6]
Molar Mass	644.622 g·mol ⁻¹	[1][6]
CAS Number	1350735-70-4	[1]
Synonyms	GS6620, C-nucleoside HCV polymerase inhibitor	[6]

Mechanism of Action

GS-6620 is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. [3] The multi-step activation pathway culminates in the formation of the pharmacologically active 5'-triphosphate metabolite, GS-441326. [2][4] This active metabolite targets the HCV NS5B polymerase, a critical enzyme for viral RNA replication.

Metabolic Activation Pathway

The activation of **GS-6620** begins with the hydrolysis of its ester groups by cellular enzymes like cathepsin A (CatA) and carboxylesterase 1 (CES1). [3] This is followed by phosphorylation steps to yield the active triphosphate analog, GS-441326. [3]

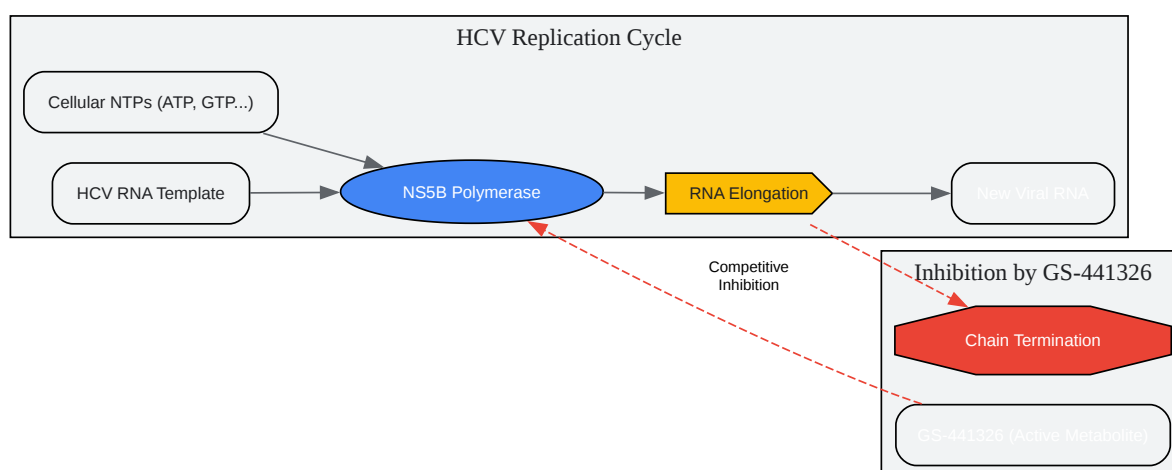


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Metabolic activation pathway of **GS-6620**.

Inhibition of HCV NS5B Polymerase

The active metabolite, GS-441326, acts as a competitive inhibitor of the natural substrate ATP for the NS5B polymerase.[2][4] Upon incorporation into the nascent viral RNA strand, it functions as a non-obligate chain terminator, halting further elongation and thus preventing viral replication.[2][3] The unique substitutions on the ribose ring enhance its selectivity for the viral NS5B polymerase over human RNA and DNA polymerases, which is a critical factor for its safety profile.[2]



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